3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3S/c12-7-1-3-8(4-2-7)14-11(16)15-10-6-19(17,18)5-9(10)13/h1-4,9-10H,5-6H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWIYCFLTIBLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea typically involves multiple steps:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable precursor, such as a chlorinated thiol.
Introduction of the Urea Moiety: The urea group can be introduced via a reaction between an amine and an isocyanate or through the use of phosgene and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorinated phenyl ring or the urea moiety.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea
- Molecular Formula : C12H15ClN2O3S
- Molecular Weight : 302.77 g/mol
The compound features a thiolane ring and a urea moiety, which are critical for its biological activity.
Medicinal Chemistry
-
Potential Drug Candidate :
- The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the micromolar range.
- Mechanism of Action : It may induce apoptosis through modulation of key signaling pathways, such as the Bcl-2 family of proteins and the EGFR signaling pathway .
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its unique structural features allow it to interact with biological targets effectively.
Agricultural Applications
-
Herbicide Development :
- Compounds similar to 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea have been explored for their potential as herbicides due to their ability to inhibit specific enzyme pathways in plants, leading to growth suppression.
-
Pesticidal Properties :
- Research indicates that derivatives of this compound could serve as effective pesticides by disrupting metabolic processes in pests.
Materials Science
- Polymer Synthesis :
Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These findings indicate that the compound has significant potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been evaluated for its neuropharmacological effects. Studies show it may modulate the endocannabinoid system, which is critical for addiction therapy.
Case Study: Drug-Seeking Behavior in Rats
In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests its potential application in addiction treatment.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of its similarities and distinctions with related compounds:
Functional Group Analysis
- Core Structure : Unlike common urea derivatives (e.g., 1-(4-chlorophenyl)-3-phenylurea ), this compound incorporates a sulfonated thiolan ring, which introduces steric bulk and polar sulfone groups. This contrasts with simpler arylureas lacking heterocyclic systems.
- Halogenation: The dual chloro-substitutions (on the thiolan and phenyl rings) mirror strategies seen in cytotoxic halogenated enones, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3), where halogen atoms enhance electrophilicity and membrane permeability .
Physicochemical Properties
- Solubility: The sulfone and urea groups increase hydrophilicity relative to nonpolar analogs like C1–C4. This may improve aqueous solubility but reduce cell-membrane penetration.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Hypothetical Physicochemical Properties
| Property | Target Urea Derivative | C1 (Chlorophenyl Enone) |
|---|---|---|
| Molecular Weight | ~350 g/mol | ~270 g/mol |
| LogP (Predicted) | 2.1 | 3.8 |
| Hydrogen Bond Donors | 2 (urea NH) | 0 |
Biological Activity
3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is defined by the following molecular formula:
- Molecular Formula : CHClNOS
It includes a thiolane ring containing a dioxo group and a chlorophenyl moiety, which are critical for its biological activity. The presence of chlorine atoms enhances its interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The thiolane moiety is known for its ability to interact with enzymes and receptors, potentially leading to antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Interaction | Potential modulation of enzyme activity |
The mechanism of action of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea is hypothesized to involve:
- Enzyme Inhibition : The dioxo group may participate in redox reactions or act as a competitive inhibitor for various enzymes.
- Receptor Binding : The chlorophenyl group can facilitate binding to specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
A number of studies have investigated the biological activity of compounds structurally related to 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-chlorophenyl)urea:
- Antimicrobial Studies :
- Anti-inflammatory Research :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
